![molecular formula C5H7N4Se B1235916 4-amino-1-methyl-1H-imidazole-5-carboselenoamide](/img/structure/B1235916.png)
4-amino-1-methyl-1H-imidazole-5-carboselenoamide
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Overview
Description
4-amino-1-methylimidazole-5-carboselenoamide is a member of the class of imidazoles bearing methyl, amino and selenocarboxamido substituents at positions 1, 4 and 5 respectively. It is a member of imidazoles, an aromatic amine and an organoselenium compound.
Scientific Research Applications
Imidazole Derivatives in Bioactive Molecule Synthesis
Imidazole and its derivatives, like 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, have garnered attention due to their remarkable pharmacological activities. They are integral in medicinal chemistry, serving as a key structural component in drug discovery. These compounds demonstrate a wide range of biological activities, such as analgesic, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. Synthesis methods and chemical reactions of imidazole derivatives offer significant potential in the field of medicinal chemistry (Kumar, Kumar, & Raj, 2017).
Polyamide Interaction with DNA
Polyamides containing imidazole amino acids, like 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, can be engineered to bind specifically to DNA sequences, modulating gene expression. These compounds are non-toxic, cell-permeable, and stable, making them promising tools for gene regulation. Advances in understanding the pairing rules, specificities, and affinities of these polyamides to DNA, as well as their synthesis methods, cellular uptake properties, and effectiveness in vivo, are significant in the field of gene therapy (Zhu et al., 2008).
Imidazole-Based Peptidomimetics Synthesis
4-Amino-1-methyl-1H-imidazole-5-carboselenoamide-related compounds are utilized in the synthesis of imidazole-based peptidomimetics. These compounds are vital in medical chemistry for creating constrained analogues of bioactive peptides, demonstrating significant potential in drug design and pharmacological research (Skogh et al., 2013).
Imidazole Derivatives in Therapeutic Applications
Imidazole derivatives have been explored for their therapeutic applications, particularly in treating diseases like cancer. R115777, a compound structurally related to 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, showcases its potential as a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects and marking a milestone in therapeutic interventions (Venet, End, & Angibaud, 2003).
properties
Product Name |
4-amino-1-methyl-1H-imidazole-5-carboselenoamide |
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Molecular Formula |
C5H7N4Se |
Molecular Weight |
202.11 g/mol |
InChI |
InChI=1S/C5H7N4Se/c1-9-2-8-4(6)3(9)5(7)10/h2,7H,6H2,1H3 |
InChI Key |
SMYADAJBJIXZHB-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1C(=N)[Se])N |
Canonical SMILES |
CN1C=NC(=C1C(=N)[Se])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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